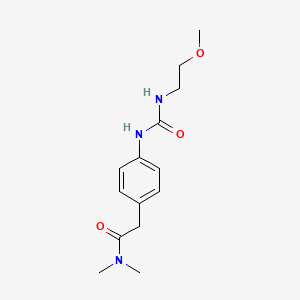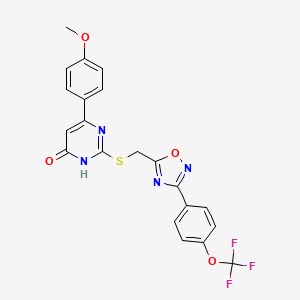
6-(4-Methoxyphenyl)-2-(((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements like oxadiazole and pyrimidine rings, which are significant in various fields of chemical research due to their potential biological activities. The synthesis and study of such compounds can lead to the discovery of new materials with unique properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic building blocks like aldehydes, ketones, and thioureas. For instance, Chaudhari et al. (2012) described a synthesis process involving reflux conditions and elemental analysis, IR, 1H-NMR, and mass spectral data for characterization.
Molecular Structure Analysis
The structure of such compounds is typically confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography. For example, Moser et al. (2005) utilized single-crystal X-ray diffraction analysis to determine the crystal structure, highlighting the importance of such techniques in understanding the compound's geometry and molecular interactions.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclization. The reactivity can be influenced by the presence of functional groups, such as the methoxy and trifluoromethoxy groups, which affect the electron density and steric hindrance around the reactive centers.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods and are essential for the compound's application in real-world scenarios.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups affects its chemical behavior, potentially leading to interesting and useful reactions.
References
Applications De Recherche Scientifique
Antifungal Applications
Research by Jafar et al. (2017) focused on the synthesis of dimethylpyrimidin-derivatives, showing antifungal effects against Aspergillus species, indicating potential applications in combating fungal infections (Jafar et al., 2017).
Anti-inflammatory and Analgesic Properties
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic effects. This suggests possible therapeutic applications for inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Antioxidant Activity
Kotaiah et al. (2012) investigated the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, finding that some compounds exhibited significant radical scavenging, highlighting their potential in oxidative stress-related therapeutic applications (Kotaiah et al., 2012).
Anticancer Activity
Kaya et al. (2016) synthesized 1,3,4-oxadiazole derivatives bearing pyridine moiety and evaluated their cytotoxic activities, identifying compounds with considerable anticancer activity against A549 cell lines. This suggests their potential use in cancer therapy (Kaya et al., 2016).
Herbicidal Activity
Nezu et al. (1996) explored the synthesis of 6-(4-phenoxyphenoxy)pyrimidines and triazines, finding compounds with high herbicidal activity, pointing towards agricultural applications in controlling weed growth (Nezu et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O4S/c1-30-14-6-2-12(3-7-14)16-10-17(29)26-20(25-16)33-11-18-27-19(28-32-18)13-4-8-15(9-5-13)31-21(22,23)24/h2-10H,11H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWMGHGHDKXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

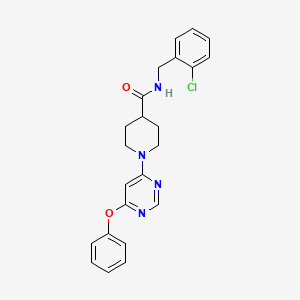
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
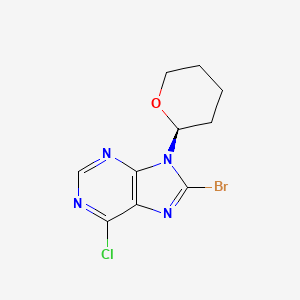
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
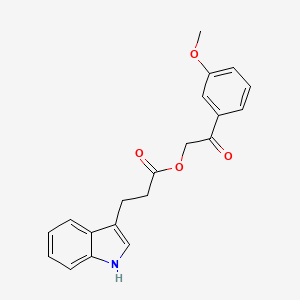
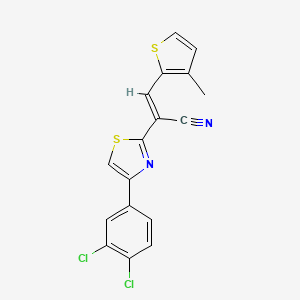
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)


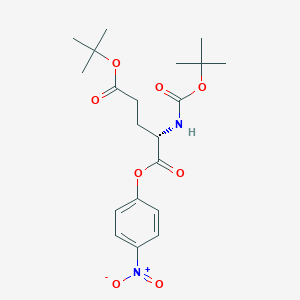
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)
